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O-(4-methoxybenzoyl)hydroxylamine

Cat. No.: B12975929
M. Wt: 167.16 g/mol
InChI Key: KRRGYDUZFDKPIB-UHFFFAOYSA-N
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Description

Contextualization within O-Substituted Hydroxylamine (B1172632) Chemistry

O-substituted hydroxylamines are a class of compounds where the hydrogen atom of the hydroxyl group in hydroxylamine (H₂NOH) is replaced by an organic or inorganic group. This substitution pattern is key to their synthetic utility. When the substituent is an acyl group, as in O-(4-methoxybenzoyl)hydroxylamine, the resulting O-acylhydroxylamines are particularly notable.

The chemistry of these compounds is dominated by the nature of the N-O bond and the group attached to the oxygen. The oxygen-bound substituent often functions as a good leaving group, which makes these molecules effective sources of electrophilic nitrogen. acs.orgacs.org This reactivity has been harnessed for a wide range of chemical transformations. The direct O-acylation of hydroxylamine or N-monosubstituted hydroxylamines is a common method for their synthesis. acs.org

Academic Significance and Research Trajectory of Related Compounds

The academic significance of O-substituted hydroxylamines has grown considerably as synthetic chemists seek more efficient and selective methods for constructing complex molecules. Historically, their applications were known but have been significantly expanded through modern research. nih.gov

Key Research Areas:

Electrophilic Amination: O-acyl and O-sulfonyl hydroxylamines are powerful reagents for the transfer of an amino group (-NH₂) to nucleophiles. This has proven valuable in the synthesis of amines, which are fundamental building blocks in pharmaceuticals and materials science. organic-chemistry.org

Heterocycle Synthesis: The reactivity of these compounds has been exploited in the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. umich.edu

Asymmetric Synthesis: A major trajectory in recent research involves the development of chiral O-substituted hydroxylamine reagents. These are used for the asymmetric α-oxygenation of carbonyl compounds, a crucial transformation for producing enantiomerically pure molecules with significant biological activity. cardiff.ac.uk

Organocatalysis: Certain derivatives of hydroxyamino acids, prepared through chemoselective O-acylation, have been developed into amphiphilic organocatalysts, demonstrating the integration of this chemistry into sustainable and green chemistry practices. nih.gov

The research into related compounds indicates a clear trend towards developing more sophisticated reagents that offer greater control over reactivity and selectivity (chemo-, regio-, and stereoselectivity), enabling the synthesis of increasingly complex molecular architectures. cardiff.ac.uknih.gov

Table 2: Prominent Classes of O-Substituted Hydroxylamines and Their Research Applications

Class of CompoundGeneral Structure (R = organic group)Primary Research Application
O-AcylhydroxylaminesR-C(=O)-ONH₂Electrophilic amination, synthesis of N-heterocycles
O-SulfonylhydroxylaminesR-S(=O)₂-ONH₂Powerful aminating agents, synthesis of sulfonamides
O-CarbamoylhydroxylaminesR₂N-C(=O)-ONH₂Reagents for oxycarbamoylation reactions
O-AlkylhydroxylaminesR-ONH₂Building blocks in medicinal chemistry, synthesis of oximes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B12975929 O-(4-methoxybenzoyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

amino 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-4-2-6(3-5-7)8(10)12-9/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRGYDUZFDKPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthesis Routes for O-Alkylhydroxylamines

Traditional methods for synthesizing O-alkylhydroxylamines have been refined over the years to improve yields, substrate scope, and reaction conditions. These routes form the foundation of O-alkylhydroxylamine chemistry.

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful and versatile method for the synthesis of O-alkylhydroxylamines from corresponding alcohols. nih.govresearchgate.net Discovered by Oyo Mitsunobu, this reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including the O-alkylhydroxylamine moiety, typically with inversion of the stereochemical configuration at the alcohol's chiral center. nih.govyoutube.com The reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. youtube.com

A study focused on the development of new inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1) utilized this one-pot process to synthesize a series of O-alkylhydroxylamine derivatives. nih.gov The general procedure involved the Mitsunobu reaction followed by hydrazinolysis to afford the target compounds, which were then isolated as hydrochloride salts. nih.gov

Table 1: Examples of O-Alkylhydroxylamines Synthesized via Mitsunobu Reaction nih.gov

Compound NameStarting AlcoholYieldReference
O-((4-Chloro-3-trifluoromethyl)benzyl)hydroxylamine hydrochloride(4-Chloro-3-trifluoromethyl)benzyl alcohol12% nih.gov

Reaction of Substituted Benzyl (B1604629) Halides with Hydroxylamine (B1172632) Hydrochloride

A straightforward and classical approach for the preparation of O-benzyl hydroxylamines involves the direct alkylation of a hydroxylamine derivative with substituted benzyl halides. arabjchem.org To control the regioselectivity of the alkylation (O-alkylation versus N-alkylation), a protected form of hydroxylamine is often used. N-hydroxyurethane is a suitable synthetic equivalent, allowing for specific O-benzylation under basic conditions. arabjchem.org

This method typically involves reacting the substituted benzyl halide with N-hydroxyurethane in the presence of a base, such as sodium ethoxide in ethanol (B145695). arabjchem.org The resulting O-benzyl carbethoxyhydroxamate intermediate is then hydrolyzed, often with an aqueous alkali solution, to cleave the protecting group and yield the final O-benzyl hydroxylamine. arabjchem.org A significant advantage of this one-pot procedure is that the intermediate does not need to be isolated, and the final product can be easily separated from the aqueous cleavage byproducts through extraction and salt formation. arabjchem.org This method has proven effective for preparing various halo-substituted O-benzyl hydroxylamine derivatives in good yields. arabjchem.org

Table 2: Synthesis of Halo-Substituted O-Benzyl Hydroxylammonium Salts arabjchem.org

Starting Benzyl HalideProductReference
Various halo-substituted benzyl halidesCorresponding O-benzyl hydroxylammonium salts arabjchem.org

Modified Gabriel Synthesis Approaches

The Gabriel synthesis is a well-known method for preparing primary amines from primary alkyl halides. thermofisher.comlibretexts.org The classic reaction uses potassium phthalimide (B116566) as a protected source of ammonia, preventing the over-alkylation that can occur with direct amination. masterorganicchemistry.com The initial alkylation step forms an N-alkylphthalimide, which is then cleaved to release the primary amine. nrochemistry.com

Modifications to the original protocol have been developed to allow for milder reaction conditions. The Ing-Manske procedure, for example, uses hydrazine (B178648) hydrate (B1144303) for the cleavage step, which is gentler than the strong acid or base hydrolysis initially used. thermofisher.comnrochemistry.com For the synthesis of O-alkylhydroxylamines, a modified Gabriel approach can be employed using N-hydroxyphthalimide or a similar reagent. nih.gov In this variation, the N-hydroxyphthalimide is alkylated by an appropriate halide or alcohol (via Mitsunobu conditions), followed by hydrazinolysis to liberate the O-alkylhydroxylamine. nih.govnrochemistry.com This approach combines the robustness of the Gabriel synthesis with specific reagents tailored for producing hydroxylamine derivatives.

Advanced Synthetic Techniques

To meet the demands of modern chemical synthesis for efficiency, scope, and compatibility with complex molecules, advanced techniques have been applied to the synthesis of O-alkylhydroxylamines.

Palladium-Catalyzed Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org The reaction couples an amine with an aryl halide or triflate and is valued for its broad substrate scope and functional group tolerance, overcoming many limitations of traditional methods. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. libretexts.org

While primarily used for amines, this methodology has been extended to the synthesis of N-arylhydroxylamines. organic-chemistry.org By employing appropriately designed phosphine ligands, the palladium catalyst can effectively facilitate the coupling of hydroxylamines with aryl halides. For instance, the use of the bis-pyrazole phosphine ligand, BippyPhos, in the presence of a cesium carbonate base has been shown to be effective for the smooth cross-coupling of hydroxylamines with various aryl bromides, chlorides, and iodides, producing N-arylhydroxylamine products in good to excellent yields. organic-chemistry.org

Solid-Phase Synthesis Methods

Solid-phase synthesis (SPS) is a technique where molecules are assembled on an insoluble solid support, or resin. youtube.combachem.com This approach offers significant advantages, including the simplification of purification, as excess reagents and soluble by-products can be removed by simple filtration and washing. bachem.com Originally developed for peptide synthesis by R. Bruce Merrifield, its applications have expanded to include oligonucleotides and various small molecules. youtube.comnih.gov

The synthesis of O-alkylhydroxylamines has been successfully adapted to a solid-phase format. One such method utilizes a supported N-hydroxyphthalimide reagent. nih.gov In this approach, the resin-bound N-hydroxyphthalimide is alkylated by various alcohols under Mitsunobu reaction conditions. The key to the success of this method was the optimization of the linker and the identification of a specific base effect. nih.gov After the alkylation step, the desired O-alkylhydroxylamine is cleaved from the solid support, often using methylaminolysis. nih.gov This solid-phase approach allows for the parallel synthesis of a diverse library of O-alkylhydroxylamines in high purity and with moderate to high yields, making it a valuable tool in medicinal chemistry and chemical biology. nih.govstanford.edu

O-Alkylation of N-Hydroxycarbamate Derivatives

The synthesis of O-(4-methoxybenzoyl)hydroxylamine can be strategically accomplished through the acylation of a protected hydroxylamine, such as an N-hydroxycarbamate derivative, followed by deprotection. This multi-step approach ensures regioselectivity, preventing undesired N-acylation and side reactions.

A common precursor used in the synthesis of related O-substituted hydroxylamines is tert-butyl N-hydroxycarbamate. orgsyn.org The general strategy involves two key steps:

Acylation of the Protected Hydroxylamine : The N-protected hydroxylamine is reacted with an activated form of 4-methoxybenzoic acid, typically the acyl chloride (4-methoxybenzoyl chloride). The reaction is conducted in the presence of a base to neutralize the HCl byproduct.

Deprotection : The protecting group (e.g., tert-butoxycarbonyl, Boc) is removed from the nitrogen atom, usually under acidic conditions, to yield the final this compound product.

This method provides a reliable route to N-unsubstituted O-acyl hydroxylamines. nih.gov

Table 1: Plausible Synthetic Route for this compound

Step Reactant 1 Reactant 2 Reagent/Solvent Product Purpose
1. Acylation tert-butyl N-hydroxycarbamate 4-methoxybenzoyl chloride Pyridine or Triethylamine in Dichloromethane tert-butyl N-(4-methoxybenzoyloxy)carbamate Formation of the O-acyl bond on a protected backbone. orgsyn.org

Derivatization Strategies

This compound serves as a valuable starting material for the synthesis of more complex molecules due to its reactive primary amine functionality.

Synthesis of N-Alkylated Hydroxylamines

The free amino group of this compound can be selectively alkylated to produce N-alkylated derivatives. Modern synthetic methods, such as catalytic borrowing-hydrogen reactions, offer an atom-economical pathway for this transformation. nih.gov This approach typically involves reacting the amine with an alcohol in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine, followed by reduction of the resulting imine to yield the N-alkylated product, with water as the only byproduct. rsc.org

Various catalytic systems have been developed for the N-alkylation of amines and related compounds, which are applicable to the derivatization of this compound. nih.govrsc.orgnih.gov

Table 2: Catalytic Systems for N-Alkylation with Alcohols

Catalyst System Alcohol Type Conditions Reference
Nickel Pincer Complex Primary & Secondary Alcohols Base, Heat nih.gov
Palladium(II) Complex Aromatic & Aliphatic Primary Alcohols Base, Heat rsc.org

Deuterium-Labeled Analogues for Analytical Applications

The synthesis of deuterium-labeled this compound is crucial for its use as an internal standard in quantitative analytical techniques, particularly isotope dilution mass spectrometry. nih.gov Deuterated standards are essential for correcting for analyte loss during sample preparation and ionization variability in the mass spectrometer. princeton.edu There are two primary strategies for introducing deuterium (B1214612) into the molecule.

Direct H-D Exchange : This "exchange approach" involves treating the final, non-labeled compound with a deuterium source, such as heavy water (D₂O), in the presence of a catalyst. A system using Palladium on Carbon (Pd/C) with aluminum powder in D₂O has been shown to be effective for the deuteration of esters and other aromatic compounds. nih.gov This method could selectively label the aromatic protons or the methoxy (B1213986) group of this compound.

Synthetic Approach : This method involves using a deuterated building block during the synthesis. For instance, to label the methoxy group, deuterated iodomethane (B122720) (CD₃I) can be used to methylate a 4-hydroxybenzoyl precursor before its conversion to the final product. This approach provides precise control over the location and number of deuterium atoms. princeton.edu

Table 3: Comparison of Deuterium Labeling Strategies

Strategy Description Advantages Disadvantages
H-D Exchange Post-synthesis exchange of protons for deuterons using a catalyst and D₂O. nih.gov Operationally simple; uses the final compound as starting material. May result in a distribution of isotopologues; potential for incomplete labeling.

| Synthetic | Incorporation of a deuterium-labeled reagent during the synthetic sequence. | Precise control over label position and incorporation level. | Requires a specific deuterated starting material which may be expensive or require separate synthesis. |

Formation of Active Esters

The term "formation of active esters" in the context of this compound typically refers to its function as an acyl-transfer reagent, which behaves analogously to an active ester. O-acyl hydroxylamines are a class of "activated acyl" compounds capable of transferring their acyl group to nucleophiles. acs.org The electron-withdrawing nature of the adjacent nitrogen atom polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack.

This reactivity allows this compound to acylate a variety of nucleophiles, such as amines, amino acids, and alcohols, to form amides and esters, respectively. This function is particularly relevant in bioconjugation and peptide chemistry, where O-acyl hydroxylamine derivatives can act as potent acylating agents. nih.gov For example, a peptidyl O-acyl hydroxamate has been shown to inactivate cysteine proteases by acylating the active site thiol, forming a stable sulfenamide (B3320178) adduct. nih.gov

Table 4: Acyl Transfer Reactions using this compound

Nucleophile (Nu-H) Product Bond Formed Application Area
Primary/Secondary Amine (R₂NH) N-Substituted 4-methoxybenzamide Amide (C-N) Organic Synthesis, Medicinal Chemistry
Amino Acid N-acylated Amino Acid Amide (C-N) Peptide Synthesis
Alcohol (R-OH) 4-methoxybenzoic Ester Ester (C-O) Organic Synthesis

Chemical Reactivity and Reaction Mechanisms

Fundamental Reactivity Pathways

The reactivity of O-(4-methoxybenzoyl)hydroxylamine is largely dictated by the hydroxylamine (B1172632) functional group, which can participate in several key reaction types.

Nucleophilic Characteristics of the Hydroxylamine Moiety

The hydroxylamine portion of this compound possesses a nitrogen atom with a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to attack electron-deficient centers, initiating a variety of chemical transformations. The presence of the oxygen atom adjacent to the nitrogen can modulate this nucleophilicity. The oxygen atom of hydroxylamines that have an N-electron-withdrawing substituent can act as a reactive nucleophile in certain reactions, such as transition-metal-catalyzed allylic substitutions. organic-chemistry.org

O-Alkylation Reactions

O-alkylation is a significant reaction pathway for hydroxylamines. This involves the substitution of the hydrogen atom of the hydroxyl group with an alkyl group. organic-chemistry.org Various methods have been developed for the O-alkylation of hydroxylamines and related compounds. One such method involves the use of triphenylphosphine (B44618), carbon tetrachloride, an oxime, and DBU in the presence of a catalytic amount of tetrabutylammonium (B224687) iodide to furnish the corresponding O-alkyl ethers in good yields. organic-chemistry.org Another approach describes the direct preparation of O-substituted hydroxylamines from alcohols via O-alkylation of a protected hydroxylamine intermediate followed by deprotection. organic-chemistry.org

Formation of Oxime Derivatives with Carbonyl Compounds

A hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. wikipedia.org In this reaction, the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon. youtube.com This is followed by the elimination of a water molecule to yield the corresponding oxime, which contains a C=N-OH functional group. wikipedia.orgyoutube.com This reaction is a reliable method for the synthesis of oximes and is widely used in organic chemistry. wikipedia.org The formation of an oxime can be used to identify the presence of an aldehyde or ketone functional group. wikipedia.org

Mechanistic Investigations in Organic Transformations

The unique reactivity of this compound has led to its use in various organic transformations, with mechanistic studies providing insight into the underlying pathways.

Intramolecular Nucleophilic Attack Pathways

While specific examples for this compound are not detailed in the provided search results, the general principles of intramolecular reactions involving hydroxylamine derivatives can be inferred. The nucleophilic nitrogen or oxygen of the hydroxylamine moiety can attack an electrophilic center within the same molecule, leading to the formation of cyclic products. The regioselectivity of such attacks would be governed by factors such as ring size stability and the nature of the electrophilic center.

Applications in Organic Synthesis and Chemical Transformations

Role as a Versatile Synthetic Reagent

The reactivity of O-(4-methoxybenzoyl)hydroxylamine allows it to be employed in several key synthetic operations, from the protection of carbonyl groups to the introduction of essential nitrogen-containing functionalities.

In the intricate processes of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. The carbonyl group of aldehydes and ketones is highly susceptible to nucleophilic attack and other transformations. One common method to temporarily mask this reactivity is to convert the carbonyl into an oxime. nih.gov Oximes are generally stable compounds that can withstand a variety of reaction conditions. nih.gov

While direct evidence for the use of this compound as a protecting group is not extensively documented in readily available literature, the general principle of using hydroxylamine (B1172632) derivatives for carbonyl protection is well-established. nih.govchem-station.com The reaction of a carbonyl compound with a hydroxylamine derivative forms a stable oxime, which can later be hydrolyzed back to the original carbonyl group when the protection is no longer needed. chem-station.com The 4-methoxybenzoyl group in this compound could potentially influence the stability and reactivity of the resulting oxime, offering advantages in specific synthetic contexts.

The hydroxylamine moiety is an important functional group in many biologically active molecules and serves as a key intermediate in the synthesis of various nitrogen-containing compounds. ontosight.aiscience.gov this compound can act as a reagent for the introduction of the hydroxylamine functionality into organic molecules. ontosight.ai This transformation is valuable for the synthesis of complex target molecules where the hydroxylamine group is a required structural feature or a precursor to other functionalities. The methoxybenzoyl group can act as a protecting or modifying group for the hydroxylamine, which can be removed or altered in subsequent synthetic steps.

The reaction of aldehydes and ketones with hydroxylamine or its derivatives to form oximes is a fundamental transformation in organic chemistry. yccskarad.comresearchgate.net This reaction is not only used for protection and purification but also serves as a route to a variety of other functional groups. nih.gov

A study on the synthesis of oximes in an aqueous medium demonstrated the efficient conversion of various aldehydes to their corresponding oximes using hydroxylamine hydrochloride. yccskarad.com For instance, 4-methoxybenzaldehyde (B44291) can be readily converted to 4-methoxybenzaldoxime. yccskarad.com This highlights the general reactivity of the aldehyde group with a hydroxylamine source. This compound, as a hydroxylamine derivative, is expected to undergo similar reactions with aldehydes and ketones to furnish the corresponding O-acylated oximes. ontosight.ai These O-acylated oximes can exhibit different reactivity and stability profiles compared to simple oximes, offering alternative pathways in synthetic design. organic-chemistry.org

This compound and its hydrochloride salt are recognized as important intermediates in the fields of pharmaceutical and chemical research. fishersci.cathermofisher.comnih.gov The presence of both the hydroxylamine and the methoxybenzoyl moieties allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of diverse and complex molecules. ontosight.ai

The utility of related structures in medicinal chemistry is well-documented. For example, derivatives of 4-methoxybenzylamine (B45378) have been investigated for their potential as inhibitors of enzymes like 12-lipoxygenase, which is implicated in various inflammatory diseases and cancer. nih.gov The synthesis of such bioactive compounds often involves the use of versatile intermediates that can be readily functionalized. nih.govchemicalbook.com The structural components of this compound suggest its potential as a precursor for the synthesis of novel pharmaceutical candidates.

Utility in Complex Molecule Synthesis

The application of this compound extends to the construction of more complex molecular architectures, particularly those containing highly substituted amine functionalities.

Highly functionalized amines are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is a continuous area of research. A recent study has shown that O-(arenesulfonyl)hydroxylamines can undergo an aminative rearrangement to produce ortho-sulfonyl anilines, which are valuable, highly functionalized amines. nih.gov This reaction proceeds through the formation of a new carbon-nitrogen bond with excellent regioselectivity. nih.gov

This rearrangement of a hydroxylamine derivative highlights the potential of this compound to serve as a precursor for similarly complex and functionalized amines. The electronic and steric properties of the 4-methoxybenzoyl group could influence the course of such rearrangements, potentially leading to novel and useful molecular scaffolds.

Access to Acyclic, Carbocyclic, and Heterocyclic Amines

This compound provides a direct route for the synthesis of primary amines through electrophilic amination. This method is a powerful alternative to traditional approaches like the reduction of nitro compounds or azides. The reagent effectively delivers an amino group to potent carbon nucleophiles such as organometallic reagents.

For instance, the reaction of a Grignard reagent with an O-acylhydroxylamine derivative results in the formation of a new carbon-nitrogen bond, yielding a primary amine after acidic workup. organic-chemistry.org This transformation is applicable to a wide range of organomagnesium halides, enabling the synthesis of amines with diverse acyclic and carbocyclic skeletons.

Beyond C-amination, the reagent is highly effective for the N-amination of nitrogen-containing heterocycles. Studies on O-benzoylhydroxylamine derivatives demonstrate their utility as superior alternatives to many existing N-amination methods. nih.gov The reaction proceeds by the nucleophilic attack of the heterocyclic nitrogen atom on the electrophilic nitrogen of the hydroxylamine reagent. This has been successfully applied to various heterocyclic systems. nih.govnih.gov

Substrate TypeReaction PartnerGeneral ProductKey Transformation
Acyclic/Carbocyclic Grignard Reagent (R-MgX)This compoundPrimary Amine (R-NH₂)Electrophilic C-Amination
N-Heterocycle (e.g., Pyridine)This compoundN-Amino Heterocyclic CationElectrophilic N-Amination

Construction of Nitrogen-Enriched Compounds including Primary Amines, Amides, and N-Heterocycles

The ability of this compound to serve as a compact and efficient source of an amino group is fundamental to its role in constructing nitrogen-enriched molecules. As detailed previously, its reaction with Grignard or organozinc reagents is a primary method for the synthesis of primary amines. organic-chemistry.org

Once formed, these primary amines are versatile intermediates that can be readily converted into a variety of other nitrogen-containing compounds. A straightforward subsequent reaction is acylation, where the newly introduced primary amine reacts with an acylating agent (such as an acid chloride or anhydride) to form a stable amide bond.

Furthermore, the direct N-amination of heterocycles using O-acylhydroxylamines like this compound expands the toolkit for modifying complex, nitrogen-rich scaffolds. nih.govnih.gov This is particularly valuable in medicinal chemistry for the late-stage functionalization of drug candidates. The process typically involves the attack of a nitrogen atom within a heterocyclic ring on the hydroxylamine reagent, leading to the formation of an N-N bond and yielding an N-amino heterocycle. nih.gov

Improvement on Weinreb Amide Methodology for Aldehydes, Ketones, and Hydroxamic Acids

The Weinreb amide, an N-methoxy-N-methylamide, is celebrated for its ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. Current time information in Bangalore, IN. While this compound is not a direct precursor to the classic Weinreb amide, it offers a distinct and complementary pathway to another important class of carbonyl derivatives: hydroxamic acids.

Hydroxamic acids (-CONHOH) are a crucial functional group in medicinal chemistry, known for their ability to chelate metal ions in enzyme active sites. researchgate.net this compound can be used as a key building block for hydroxamic acid synthesis. The general strategy involves the acylation of the hydroxylamine nitrogen with a carboxylic acid. This is often achieved by activating the carboxylic acid with a coupling agent, followed by reaction with the hydroxylamine derivative. The 4-methoxybenzoyl group serves as an O-protecting group that can be removed in a subsequent step to reveal the final hydroxamic acid. This provides a reliable route to these valuable compounds, complementing the Weinreb methodology which focuses on aldehydes and ketones. nih.govorganic-chemistry.org

MethodologyKey ReagentPrimary ProductAdvantage
Classic Weinreb SynthesisN,O-dimethylhydroxylamineKetones / AldehydesPrevents over-addition of organometallics. Current time information in Bangalore, IN.
Hydroxamic Acid SynthesisThis compoundHydroxamic AcidsDirect route to metal-chelating functional groups. researchgate.net

Combinatorial Chemistry and Chemical Library Generation

The efficiency and predictable reactivity of this compound make it suitable for high-throughput synthesis methodologies designed to rapidly generate large collections of molecules for biological screening.

Solid-Phase Derivatization for Diverse Compound Libraries

Solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built upon an insoluble resin support, simplifying purification by allowing reagents and byproducts to be washed away. researchgate.net this compound can be integrated into solid-phase workflows to create libraries of nitrogen-containing compounds.

A common strategy involves anchoring a library of carboxylic acids to a solid support. These resin-bound acids can then be treated with a solution of this compound in the presence of a suitable coupling agent. This reaction attaches the hydroxylamine moiety to each member of the library, forming resin-bound protected hydroxamic acids. Subsequent cleavage from the resin would yield a diverse library of hydroxamic acid derivatives. nih.govgoogle.com This approach leverages the clean reactivity of the hydroxylamine reagent to efficiently generate a multitude of related products for screening.

Diversity-Oriented Synthesis (DOS) for Scaffold Identification

Diversity-Oriented Synthesis (DOS) aims to create collections of compounds with a high degree of structural and stereochemical diversity, often mimicking the complexity of natural products to explore new areas of chemical space. nih.govresearchgate.net this compound can serve as a key reagent in DOS pathways designed to produce nitrogen-containing scaffolds.

In a typical DOS workflow, a simple starting material can be reacted with this compound to introduce a primary amine. This intermediate then becomes a branch point. By splitting this intermediate and treating it with a variety of different reaction partners in parallel (e.g., different aldehydes for reductive amination, various acyl chlorides for amidation, or bifunctional reagents to induce cyclization), a wide array of distinct molecular skeletons can be generated from a single precursor. This strategy efficiently populates libraries with structurally diverse compounds, increasing the probability of identifying novel bioactive scaffolds. nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Characterization

Specific DFT calculations for O-(4-methoxybenzoyl)hydroxylamine, which would provide insights into its electronic structure and properties, have not been reported in the available literature.

Detailed studies on the optimized molecular geometry and energetic profile of this compound are not available. Such studies would typically determine the most stable conformation and provide thermodynamic data.

No computational vibrational analysis has been found for this compound. This type of analysis is used to predict the infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes.

Electronic Structure and Reactivity Profiling

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its chemical reactivity and electronic transitions, is not present in the surveyed scientific literature.

There are no published NBO studies for this compound. NBO analysis would provide a detailed picture of the bonding interactions, charge distribution, and intramolecular delocalization within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity. It illustrates the regions from which a molecule is likely to attract or repel other chemical species. In the analysis of N-hydroxy-4-methoxybenzamide, the MEP map reveals distinct areas of differing electrostatic potential.

The most negative regions, typically colored in shades of red and yellow, are concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups. These areas signify a high electron density and are the most probable sites for electrophilic attack. Conversely, the most positive region, indicated by a blue color, is located around the hydroxyl hydrogen atom, making it a prime site for nucleophilic attack. The aromatic ring exhibits a region of moderately negative potential (often shown in green), characteristic of the delocalized π-electron system.

This distribution of electrostatic potential is fundamental to understanding how the molecule interacts with other entities, such as receptors or substrates, by governing the initial electrostatic recognition and orientation.

Table 1: Molecular Electrostatic Potential (MEP) Analysis of N-hydroxy-4-methoxybenzamide

Molecular Region Electrostatic Potential Predicted Interaction
Carbonyl Oxygen (C=O) Highly Negative Site for Electrophilic Attack, Hydrogen Bond Acceptor
Hydroxyl Oxygen (-OH) Negative Site for Electrophilic Attack, Hydrogen Bond Acceptor
Hydroxyl Hydrogen (-OH) Highly Positive Site for Nucleophilic Attack, Hydrogen Bond Donor
Aromatic Ring Moderately Negative π-Interactions

Intermolecular Interactions and Conformational Analysis

The supramolecular structure and crystal packing of a compound are dictated by a variety of non-covalent interactions. For N-hydroxy-4-methoxybenzamide, these forces are critical in defining its solid-state architecture and influencing its physical properties.

Hydrogen Bonding Interactions

Hydrogen bonds are the most significant intermolecular forces governing the structure of N-hydroxy-4-methoxybenzamide. The molecule possesses both hydrogen bond donors (the hydroxyl group, N-OH) and acceptors (the carbonyl oxygen, C=O, and to a lesser extent, the methoxy (B1213986) oxygen).

In the solid state, these molecules typically form extensive networks of hydrogen bonds. The most prominent interaction is the formation of dimers through strong O-H···O=C hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions create a robust, repeating structural motif that is a cornerstone of the crystal lattice. Further intermolecular hydrogen bonds can also involve the nitrogen atom, contributing to a stable, three-dimensional assembly.

Conformational Isomerism and Rotational Barriers

The structure of this compound features several rotatable bonds, leading to the possibility of different conformations. The key rotational barriers are associated with:

Rotation around the C-N bond: This rotation can influence the orientation of the hydroxylamine (B1172632) group relative to the benzoyl plane.

Rotation around the N-O bond: This determines the position of the hydrogen atom.

Rotation around the C-C bond connecting the aromatic ring to the carbonyl group.

Computational studies on the N-hydroxy tautomer indicate that the molecule predominantly adopts a planar conformation, where the hydroxamic acid function (-CONHOH) is nearly coplanar with the phenyl ring. This planarity is favored as it maximizes π-conjugation between the aromatic system and the carbonyl group. The energy barrier to rotation out of this planar conformation is significant, suggesting that this form is conformationally stable at room temperature. The methoxy group's orientation is also a factor, with the methyl group typically lying in the plane of the aromatic ring to minimize steric hindrance.

Energy Framework Analysis for Supramolecular Assemblies

Energy framework analysis is a computational method used to quantify and visualize the interaction energies between molecules within a crystal lattice. This analysis for N-hydroxy-4-methoxybenzamide would reveal the energetic hierarchy of the intermolecular interactions.

The framework would likely show that the electrostatic interactions, primarily driven by the strong O-H···O hydrogen bonds, form the most significant contribution to the total stabilization energy, creating a robust "scaffolding" for the crystal structure. The dispersion forces, which include the π-stacking interactions between the aromatic rings, would also be shown as a major contributor, albeit with a smaller magnitude for individual pairwise interactions. By mapping these interaction energies, it is possible to visualize the topology of the supramolecular assembly, often revealing patterns like chains or sheets that are formed by the dominant intermolecular forces.

Biochemical and Enzymatic Research Applications

Enzyme Inhibition Mechanisms

There is no available scientific literature that specifically investigates the enzyme inhibition mechanisms of O-(4-methoxybenzoyl)hydroxylamine.

There are no published studies on the mechanism-based inhibition of IDO1 by this compound.

There are no available studies that investigate the binding of this compound to the heme-iron center of the IDO1 enzyme.

While hydroxylamines as a class of compounds have been noted for their potential to inhibit Diamine Oxidase (DAO) and potentiate histamine, no specific research was found that examines this compound for this activity.

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Structure-Activity Relationship (SAR) Studies

No structure-activity relationship (SAR) studies have been published that focus on this compound and its analogs.

There is a lack of research on how substitutions on the aromatic ring of this compound affect its biological activity. Consequently, no data is available to construct a structure-activity relationship profile.

Impact of Carbon Linker Alterations on Potency

In the design of enzyme inhibitors, the structure of the linker region connecting key pharmacophoric elements is critical to potency and selectivity. Research into derivatives of this compound, specifically (E)-benzaldehyde O-benzyl oximes, has demonstrated how subtle alterations to the linker moiety can significantly impact biological activity. These compounds are designed as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.

A study comparing O-benzyl oxime derivatives showed that the position of the methoxy (B1213986) group on the benzyl (B1604629) linker influences inhibitory efficacy. mdpi.comnih.gov For instance, moving the methoxy group from the 4-position to the 3-position on the benzyl ring, while keeping the 2,3,4-trihydroxybenzaldehyde (B138039) headgroup constant, results in a measurable change in potency. The compound (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime (8b) was identified as a highly effective dual-acting agent, suggesting that the 4-methoxy substitution provides a favorable conformation for binding to the enzyme's active site. mdpi.comnih.govresearchgate.net The polyhydroxy substitution pattern on the benzaldehyde (B42025) portion of the molecule was also found to be crucial for both enzyme inhibition and antioxidant capacity. mdpi.comnih.gov

The data below illustrates the comparative inhibitory activity of these closely related structures against aldose reductase.

Table 1: Impact of Methoxy Linker Position on ALR2 Inhibition

Compound Structure ALR2 IC₅₀ (µM)
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b) 3-methoxybenzyl linker 0.057

Data sourced from a study on nature-inspired O-benzyl oxime-based derivatives. mdpi.comnih.gov

Development of Novel Antibacterial Scaffolds

This compound serves as a key precursor in the synthesis of novel antibacterial agents. Specifically, its derivative, N-alkyl-O-(4-methoxybenzyl)hydroxylamine, is a critical building block for creating a new family of heterocyclic compounds based on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds. nih.govnih.gov A convergent synthesis route employing a palladium-catalyzed Buchwald-Hartwig amination reaction has been developed to couple N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halo-pyridines. nih.govnih.gov The O-(4-methoxybenzyl) group functions as a protecting group for the hydroxylamine (B1172632), which is cleaved in a later step to yield the final active compound. nih.gov

This synthetic strategy facilitated extensive structure-activity relationship (SAR) studies, revealing the core structural elements required for antibacterial action. nih.govnih.gov Compounds featuring the N-alkyl-N-(pyridin-2-yl)hydroxylamine structure exhibit selective and potent activity against certain Gram-positive bacteria. nih.govnih.govacs.org

The antibacterial efficacy of these scaffolds is particularly noteworthy against Micrococcus luteus and also extends to moderately effective action against clinically relevant antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov

Table 2: Antibacterial Activity of N-alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds

Organism Strain Activity Level MIC₉₀
Micrococcus luteus ATCC 10240 Potent 2.0 µM
Staphylococcus aureus (MRSA) ATCC 33591 Moderate >128 µg/mL

Data derived from studies on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds. nih.govnih.gov

Design of Dual-Acting Agents for Enzyme Targeting and Oxidative Stress Modulation

A sophisticated approach in drug design involves creating single molecules that can address multiple pathological factors. Derivatives of this compound have been successfully developed as dual-acting agents that simultaneously target enzymatic activity and modulate oxidative stress. mdpi.comnih.gov This strategy is particularly relevant for treating diabetic complications, which are driven by both the polyol pathway, initiated by the enzyme aldose reductase (ALR2), and subsequent oxidative stress from reactive oxygen species. mdpi.comnih.gov

The compound (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime (8b) emerged from a series of nature-inspired O-benzyl oximes as a highly effective dual-function molecule. mdpi.comnih.govresearchgate.net It demonstrates potent inhibition of the ALR2 enzyme while also exhibiting significant antioxidant properties, as measured by its ability to reduce the formation of thiobarbituric acid reactive substances (TBARS) in rat brain homogenates. researchgate.net This dual efficacy makes such compounds promising candidates for mitigating the progression of diabetic complications. mdpi.comnih.gov

Table 3: Dual-Action Profile of an O-(4-methoxybenzyl) Oxime Derivative

Compound ALR2 Inhibition (IC₅₀) Antioxidant Activity (% Inhibition of TBARS)

Data sourced from a study on dual-acting ALR2 inhibitors. mdpi.comnih.govresearchgate.net

Bioconjugation Chemistry

The hydroxylamine functional group is a powerful tool in bioconjugation, enabling the covalent labeling of complex biomolecules like proteins and carbohydrates under mild, physiological conditions. This process, known as oxime ligation, forms the basis for numerous applications in chemical biology and diagnostics.

Biomolecule Labeling (Proteins and Carbohydrates)

The hydroxylamine moiety (or its more stable O-alkylated aminooxy form) reacts chemoselectively with aldehyde or ketone groups to form a stable oxime bond. nih.govnih.gov This bioorthogonal reaction is highly specific, as carbonyl groups are rare in native biomolecules, thus preventing non-specific side reactions. nih.govresearchgate.net

For carbohydrate labeling, aldehyde groups can be generated by the mild periodate (B1199274) oxidation of cis-diol functionalities present in sugar rings. researchgate.net For proteins, which typically lack aldehydes or ketones, these functional groups can be introduced site-specifically. Methods include the enzymatic modification of glycans on glycoproteins or the incorporation of unnatural amino acids containing a ketone group through protein engineering. researchgate.net

A molecule like this compound, or a related aminooxy-functionalized reagent, can then be used to tag these modified biomolecules. The reaction proceeds efficiently in aqueous media, and its rate can be enhanced by nucleophilic catalysts such as aniline (B41778) derivatives, allowing for rapid conjugation even at low reactant concentrations. nih.govacs.org This strategy is widely used to attach probes, fluorescent dyes, or therapeutic agents to specific sites on proteins and carbohydrates for imaging, diagnostic, and therapeutic purposes. nih.gov

Analytical and Sensing Applications

Derivatization Reagent in Analytical Chemistry

Derivatization is a crucial technique in analytical chemistry to enhance the detectability and separation of compounds that are otherwise challenging to analyze in their native form. O-(4-methoxybenzoyl)hydroxylamine has emerged as a valuable derivatization reagent, particularly for the analysis of monosaccharides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Monosaccharide Analysis by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)

The analysis of monosaccharides presents a significant challenge due to their high polarity and poor ionization efficiency in mass spectrometry. To overcome these limitations, a derivatization strategy involving this compound hydrochloride (4-MOBHA•HCl) has been developed. nih.gov This method significantly improves the detection sensitivity and chromatographic behavior of monosaccharides.

In a comparative study, 4-MOBHA•HCl demonstrated superior derivatization efficiency for monosaccharides when compared to six other hydroxylamine (B1172632) analogues. nih.gov The derivatization reaction is straightforward and can be performed in an aqueous solution. The resulting derivatives exhibit enhanced chromatographic separation and retention times, allowing for the rapid detection of multiple monosaccharides within a single LC-MS/MS run. Specifically, a study reported the successful detection of 12 different monosaccharides in under 16 minutes. nih.gov The derivatization was found to increase the detection sensitivity by a remarkable 83 to 1600-fold, with limits of quantitation in the femtomole range (0.25 to 3.00 fmol). nih.gov

Utilization of Deuterium-Labeled Isotope Reagents for Enhanced Accuracy

To further improve the accuracy and precision of monosaccharide quantification, especially in complex biological samples, a deuterium-labeled version of the derivatization reagent, d3-O-(4-methoxybenzoyl)hydroxylamine hydrochloride (d3-4-MOBHA•HCl), has been synthesized. nih.gov This stable isotope-labeled reagent serves as an internal standard in a paired derivatization strategy.

By labeling the standard monosaccharides with the light (H) reagent and the sample monosaccharides with the heavy (D) reagent (or vice versa), any variations during sample preparation and MS analysis can be effectively normalized. This approach leads to highly accurate quantification with excellent linearity (R² > 0.99) and satisfactory accuracy, with recoveries ranging from 85% to 110%. nih.gov This methodology has been successfully applied to determine the monosaccharide composition of herbal polysaccharides and to monitor changes in monosaccharide levels in human cell lines under different conditions. nih.gov

Chemiresistive Sensor Development

Hydroxylamine derivatives, including O-substituted hydroxylamines, are also being explored for the development of chemiresistive sensors. These sensors detect changes in electrical resistance upon exposure to specific chemical vapors, offering a simple yet sensitive detection platform.

Hydroxylamine-Based Sensor Arrays for Selective Chemical Detection

Researchers have developed chemiresistive sensor arrays that utilize modified hydroxylamine salts for the selective detection of toxic chemicals. While the specific use of this compound in a sensor array is not explicitly detailed in the provided information, the foundational principle relies on the reactivity of the hydroxylamine moiety with target analytes. These sensor arrays often consist of multiple sensing elements, each with a different hydroxylamine derivative, to generate a unique response pattern for each analyte, enabling their discrimination.

Discrimination of C1 and C2 Chemicals

A significant application of hydroxylamine-based sensor arrays is in the discrimination between C1 and C2 chemicals, such as formaldehyde (B43269) (a C1 chemical) and acetaldehyde (B116499) (a C2 chemical), as well as methanol (B129727) (C1) and ethanol (B145695) (C2). This is particularly important as C1 compounds are often more toxic than their C2 counterparts. The selective detection is achieved by observing the distinct response patterns generated by the sensor array upon exposure to these different chemicals. This technology holds promise for applications in environmental monitoring and public health, where the ability to distinguish between closely related volatile organic compounds is crucial.

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